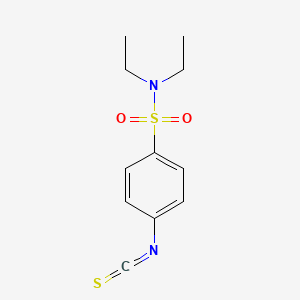

N,N-diethyl-4-isothiocyanatobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-4-isothiocyanatobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S2/c1-3-13(4-2)17(14,15)11-7-5-10(6-8-11)12-9-16/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXFWDVJEABOIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Isothiocyanate and Sulfonamide Functionalities in Chemical Biology

The strategic importance of N,N-diethyl-4-isothiocyanatobenzenesulfonamide in chemical research is rooted in the well-established roles of its constituent functional groups.

The isothiocyanate group (-N=C=S) is a highly reactive electrophilic moiety. It readily reacts with nucleophiles such as the thiol groups of cysteine residues and the amino groups of lysine (B10760008) residues in proteins. This reactivity has been extensively harnessed in chemical biology for the covalent labeling of proteins, enabling the study of protein function, localization, and interactions. Furthermore, numerous naturally occurring and synthetic isothiocyanates have demonstrated significant potential as chemopreventive and therapeutic agents, exhibiting anticancer and anti-inflammatory properties. nih.gov Their biological activity is often attributed to their ability to modulate cellular signaling pathways through covalent modification of key regulatory proteins.

The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, most famously recognized for its role in the development of sulfa drugs, the first class of synthetic antimicrobial agents. nih.gov Beyond their antibacterial activity, sulfonamides have been incorporated into a wide array of therapeutic agents targeting various enzymes and receptors. For instance, certain sulfonamides are known to act as inhibitors of carbonic anhydrases, a family of enzymes implicated in various physiological and pathological processes, including tumorigenesis. mdpi.com This tumor-targeting potential has led to the development of sulfonamide-based fluorescent probes for cancer imaging. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Investigation of Structural Modifications and Biological Correlates

The presence of two ethyl groups on the sulfonamide nitrogen, forming an N,N-diethyl substitution, significantly influences the molecule's physicochemical properties and, consequently, its molecular interactions. These alkyl groups impact the compound's lipophilicity, steric profile, and metabolic stability.

The N,N-diethyl substitution generally increases the lipophilicity of the molecule compared to its unsubstituted or mono-substituted counterparts. This enhanced lipophilicity can facilitate passage through biological membranes, potentially increasing its bioavailability and access to intracellular targets. The ethyl groups also introduce steric bulk around the sulfonamide nitrogen. This steric hindrance can influence the molecule's binding orientation within a target's active site, potentially leading to more specific interactions. Furthermore, the presence of two alkyl groups on the nitrogen can protect the sulfonamide from certain metabolic pathways, such as N-dealkylation, which can prolong its biological half-life. Studies on related N,N-dialkylbenzenesulfonamides have shown that variations in the alkyl chain length can modulate these properties, with longer chains further increasing lipophilicity. acs.org

| Substitution | General Impact on Lipophilicity | Steric Hindrance | Potential Metabolic Stability |

|---|---|---|---|

| Unsubstituted (-NH2) | Lower | Low | Susceptible to various metabolic reactions |

| N-monoalkyl (-NHR) | Moderate | Moderate | Susceptible to N-dealkylation |

| N,N-dialkyl (-NR2) | Higher | High | More resistant to N-dealkylation |

The isothiocyanate (-N=C=S) group is a highly reactive electrophilic moiety that plays a pivotal role in the functional activity of N,N-diethyl-4-isothiocyanatobenzenesulfonamide. This group is known to be the key pharmacophore in many biologically active compounds, including naturally occurring isothiocyanates from cruciferous vegetables like sulforaphane. nih.govnih.gov

The sulfonamide moiety (-SO₂NH₂) is a well-established pharmacophore and a versatile scaffold in medicinal chemistry. citedrive.comnih.govnih.gov It is a key component in a wide range of drugs with diverse therapeutic applications, including antibacterial, diuretic, and anticancer agents. ajchem-b.com In N,N-diethyl-4-isothiocyanatobenzenesulfonamide, the sulfonamide group serves as a stable and synthetically accessible core that correctly positions the other functional groups for optimal interaction with their biological targets.

The sulfonamide group is a strong hydrogen bond acceptor and can participate in crucial interactions with amino acid residues in the active sites of enzymes or receptors. The geometry of the sulfonamide group, with its tetrahedral sulfur atom, provides a three-dimensional framework that can be tailored for specific binding pockets. Furthermore, the sulfonamide moiety can influence the electronic properties of the entire molecule, affecting its reactivity and binding characteristics. The benzenesulfonamide (B165840) structure, in particular, offers a rigid scaffold that can be readily functionalized to explore SAR.

Rational Design of Analogs based on SAR Insights

The insights gained from SAR studies of N,N-diethyl-4-isothiocyanatobenzenesulfonamide and related compounds provide a foundation for the rational design of new analogs with improved potency, selectivity, or pharmacokinetic properties. nih.govmdpi.commdpi.com By systematically modifying the three key components of the molecule, researchers can fine-tune its biological activity.

For instance, modifying the N,N-diethyl groups to other alkyl or cyclic substituents can alter the molecule's lipophilicity and steric profile to better fit a specific target. google.com The isothiocyanate group can be replaced with other electrophilic "warheads" to modulate reactivity and target specificity. Additionally, substitutions on the benzene (B151609) ring of the sulfonamide moiety can be introduced to explore further interactions with the target protein or to modify the electronic properties of the isothiocyanate group. The design of such analogs is often guided by the desire to enhance a particular biological effect while minimizing off-target activities. nih.govnih.gov

Computational Approaches in Structure-Activity Elucidation

Computational methods have become indispensable tools in modern drug discovery and are particularly valuable for elucidating the structure-activity relationships of compounds like N,N-diethyl-4-isothiocyanatobenzenesulfonamide. These approaches can provide detailed insights into how the molecule interacts with its biological targets at an atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govmdpi.com For N,N-diethyl-4-isothiocyanatobenzenesulfonamide, molecular docking studies can be employed to visualize its binding mode within the active site of a target protein. nih.gov

These studies can reveal key interactions, such as hydrogen bonds formed by the sulfonamide group, hydrophobic interactions involving the N,N-diethyl groups and the benzene ring, and the proximity of the isothiocyanate group to nucleophilic residues like cysteine. By comparing the docking poses and scores of a series of analogs, researchers can rationalize observed SAR trends and make predictions about the activity of novel compounds. nih.gov For example, docking studies can help to explain why certain structural modifications enhance binding affinity while others are detrimental. nih.gov

| Molecular Moiety | Potential Interaction Type | Interacting Residues in Target Protein |

|---|---|---|

| N,N-Diethyl Groups | Hydrophobic Interactions | Alanine (B10760859), Valine, Leucine, Isoleucine |

| Isothiocyanate Group | Covalent Bonding (with Cysteine), Polar Interactions | Cysteine, Serine, Threonine |

| Sulfonamide Group | Hydrogen Bonding, Ionic Interactions | Arginine, Lysine (B10760008), Histidine, Asparagine, Glutamine |

| Benzene Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on N,N-diethyl-4-isothiocyanatobenzenesulfonamide are not extensively documented in publicly available literature, the principles of QSAR as applied to the broader class of benzenesulfonamide derivatives offer significant insights into how its structural features may govern its biological effects.

QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors of compounds with their experimentally determined activities. For benzenesulfonamide derivatives, these models have been instrumental in optimizing their therapeutic or biological actions, such as carbonic anhydrase inhibition or herbicidal activity. nih.govnanobioletters.comresearchgate.net The underlying principle is that the activity of a molecule is a function of its structural and electronic properties.

In the context of benzenesulfonamide derivatives, QSAR studies have highlighted the importance of several key molecular descriptors in predicting biological activity. These often include:

Steric parameters: Related to the size and shape of the molecule and its substituents.

Electronic parameters: Such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), which influence how the molecule interacts with its biological target.

Hydrophobic parameters: Which affect the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Hydrogen bond donors and acceptors: These are crucial for specific interactions with biological macromolecules. nih.gov

For instance, studies on 3-(pyridin-2-yl)benzenesulfonamide derivatives have successfully employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. nih.gov These 3D-QSAR techniques indicated that modifications to the steric, electrostatic, hydrophobic, and hydrogen bonding fields could significantly enhance biological activity. nih.gov Although targeting a different set of compounds, these findings suggest that the diethylamino and isothiocyanate groups of N,N-diethyl-4-isothiocyanatobenzenesulfonamide would be critical determinants of its activity profile within a QSAR model.

The general approach in such a QSAR study would involve the following steps:

Data Set Selection: A series of structurally related benzenesulfonamide compounds with measured biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) would be calculated for each compound.

Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a predictive model.

Model Validation: The model's predictive power would be rigorously tested using internal and external validation techniques.

The resulting QSAR equation provides a quantitative basis for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues.

Table 1: Key Molecular Descriptor Classes in QSAR Studies of Benzenesulfonamides

| Descriptor Class | Examples | Relevance to Molecular Interaction |

| Steric | Molar Volume, Surface Area | Governs the fit of the molecule into a binding site. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Influences electrostatic and orbital interactions with the target. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Determines specific, directional interactions with the target. |

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

DFT calculations are frequently employed to determine a molecule's electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally implies higher reactivity.

In the case of sulfonamides, DFT has been used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule. researchgate.net

Calculate Vibrational Frequencies: Predict infrared and Raman spectra, which can be compared with experimental data to confirm the structure. researchgate.net

Analyze Frontier Molecular Orbitals (FMOs): Understand the electronic transitions and reactivity. The HOMO and LUMO distributions show the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

Predict Reactivity Descriptors: Calculate parameters such as ionization potential, electron affinity, chemical hardness, and electrophilicity index, which provide a quantitative measure of reactivity.

For N,N-diethyl-4-isothiocyanatobenzenesulfonamide, the isothiocyanate group (-NCS) is a key functional group. DFT calculations would be particularly useful in understanding the electronic character of this group and its influence on the reactivity of the entire molecule. The nitrogen and sulfur atoms of the isothiocyanate are expected to be nucleophilic centers, while the carbon atom is electrophilic. The sulfonamide group, with its electron-withdrawing nature, would also significantly influence the electronic properties of the benzene ring.

Theoretical studies on similar sulfonamides, such as sulfamethoxazole, have utilized DFT with basis sets like B3LYP/6-311++G(d,p) to compute these properties. researchgate.net These studies help in understanding how structural modifications affect the electronic properties and, consequently, the biological interactions. nih.gov

Table 2: Predicted Electronic Properties from DFT Calculations for a Generic Benzenesulfonamide Structure

| Property | Definition | Predicted Significance for N,N-diethyl-4-isothiocyanatobenzenesulfonamide |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. | Likely localized on the benzene ring and the diethylamino group, indicating these are potential sites for oxidation or electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. | Expected to be concentrated around the isothiocyanate and sulfonamide groups, suggesting these are the primary sites for nucleophilic attack or reduction. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. nih.gov | A moderate gap would suggest a balance between stability and reactivity, necessary for biological activity without being overly reactive. |

| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the polar sulfonamide and isothiocyanate groups, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Would quantify the electrophilic and nucleophilic centers, such as the carbon of the isothiocyanate group being electrophilic. |

Mechanistic Investigations of Biological Interactions at the Molecular and Cellular Level

Enzyme Modulation and Inhibition Mechanisms

Characterization of Enzyme Inhibition Kinetics (e.g., Competitive, Non-competitive, Uncompetitive Inhibition)

No specific studies detailing the enzyme inhibition kinetics of N,N-diethyl-4-isothiocyanatobenzenesulfonamide were identified. Generally, isothiocyanates can exhibit various modes of enzyme inhibition, largely dependent on the specific enzyme and the structure of the isothiocyanate. The electrophilic nature of the isothiocyanate group allows it to react with nucleophilic residues in enzymes, which can lead to different types of inhibition. Without experimental data for N,N-diethyl-4-isothiocyanatobenzenesulfonamide, it is not possible to definitively characterize its inhibition kinetics as competitive, non-competitive, or uncompetitive.

Studies on Reversible and Irreversible Enzyme Binding

There is a lack of specific research on whether N,N-diethyl-4-isothiocyanatobenzenesulfonamide engages in reversible or irreversible enzyme binding. The isothiocyanate moiety is known to form covalent bonds with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. This covalent modification typically leads to irreversible inhibition. However, the specific reactivity and the potential for reversibility would need to be experimentally determined for N,N-diethyl-4-isothiocyanatobenzenesulfonamide.

Allosteric Regulation and Conformational Changes Induced by the Compound

No studies were found that investigate the allosteric regulation or conformational changes induced by N,N-diethyl-4-isothiocyanatobenzenesulfonamide. Allosteric regulation involves the binding of a molecule to a site on a protein that is distinct from the active site, leading to a change in the protein's conformation and activity. While it is conceivable that this compound could act as an allosteric regulator, there is currently no direct evidence to support this for N,N-diethyl-4-isothiocyanatobenzenesulfonamide.

Molecular Interactions with Key Biomolecules

Specific data on the molecular interactions of N,N-diethyl-4-isothiocyanatobenzenesulfonamide with key biomolecules is not available in the reviewed literature. The following subsections discuss the expected interactions based on the chemical nature of the isothiocyanate group.

Direct Binding Assays with Proteins (e.g., Receptors, Enzymes)

No direct binding assay data for N,N-diethyl-4-isothiocyanatobenzenesulfonamide with specific proteins, receptors, or enzymes have been published. Such assays would be necessary to identify and characterize the specific molecular targets of this compound and to quantify its binding affinity.

Covalent Adduct Formation with Biological Targets

While no studies have specifically identified covalent adducts formed by N,N-diethyl-4-isothiocyanatobenzenesulfonamide with biological targets, the isothiocyanate group is known to be a reactive electrophile that can form covalent adducts with nucleophilic groups in biomolecules. The primary targets for covalent modification by isothiocyanates are the sulfhydryl groups of cysteine residues in proteins. This reaction involves the nucleophilic attack of the thiolate anion on the electrophilic carbon atom of the isothiocyanate group, leading to the formation of a dithiocarbamate (B8719985) adduct. Other potential nucleophilic targets include the amino groups of lysine (B10760008) residues and other nucleophilic amino acid side chains. The formation of such covalent adducts can significantly alter the structure and function of the target protein, leading to the modulation of its biological activity.

Investigations into Nucleic Acid and Lipid Interactions

Currently, there is a lack of specific research data available in the public domain detailing the direct interactions of N,N-diethyl-4-isothiocyanatobenzenesulfonamide with nucleic acids (DNA and RNA) and lipids. Mechanistic studies elucidating the binding affinities, modes of interaction (e.g., intercalation, groove binding), and potential covalent modifications with these macromolecules have not been extensively reported for this particular compound.

Cellular Pathway Perturbation and Functional Outcomes

Detailed investigations into the specific effects of N,N-diethyl-4-isothiocyanatobenzenesulfonamide on cellular signaling pathways, such as the NF-κB pathway, are not well-documented in available scientific literature. The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its modulation by therapeutic agents is a significant area of cancer research. nih.govnih.gov While isothiocyanates, in general, have been studied for their ability to modulate NF-κB signaling, specific data for the N,N-diethyl-4-isothiocyanatobenzenesulfonamide derivative is not currently available. nih.gov The activation of NF-κB can protect cancer cells from apoptosis, making its inhibition a valuable strategy in cancer therapy. nih.gov

The induction of apoptosis (programmed cell death) and cell cycle arrest are key mechanisms through which anticancer agents exert their effects. While studies on related compounds have shown the ability to induce these cellular responses, specific data for N,N-diethyl-4-isothiocyanatobenzenesulfonamide is limited. For instance, other isothiocyanate-containing molecules have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. nih.gov Similarly, some diethyl-containing compounds have demonstrated the ability to induce apoptosis and cause cell cycle arrest at the G2/M phase. nih.gov However, direct evidence linking N,N-diethyl-4-isothiocyanatobenzenesulfonamide to the induction of apoptosis or cell cycle arrest is not prominently featured in the current body of research.

Biological Target Identification and Validation Methodologies

Affinity-Based Chemical Proteomics for Target Discovery

Affinity-based chemical proteomics is a powerful strategy to identify the direct binding partners of a small molecule within a complex biological sample. This approach typically involves the use of a chemical probe derived from the molecule of interest to selectively capture its interacting proteins.

Design and Synthesis of Affinity Probes incorporating N,N-Diethyl-4-isothiocyanatobenzenesulfonamide

The design of an affinity probe based on N,N-diethyl-4-isothiocyanatobenzenesulfonamide would involve chemically modifying the parent compound to include a linker arm and a reporter tag, such as biotin (B1667282) or an alkyne group for click chemistry. The isothiocyanate group (-NCS) of N,N-diethyl-4-isothiocyanatobenzenesulfonamide is a reactive electrophile that can form covalent bonds with nucleophilic residues on proteins, such as the thiol group of cysteine or the amine group of lysine (B10760008). A critical aspect of probe design is to ensure that the modification does not significantly alter the compound's original bioactivity or binding affinity for its targets. The synthesis would involve multi-step organic chemistry to couple the sulfonamide core to a linker and tag, resulting in a molecule capable of both binding to its target and being captured for analysis.

Enrichment and Identification of Target Proteins via Mass Spectrometry-based Proteomics

Once the affinity probe is synthesized, it would be incubated with a cell lysate or tissue homogenate. The probe, through its N,N-diethyl-4-isothiocyanatobenzenesulfonamide moiety, would bind to its target proteins. The protein-probe complexes would then be enriched and isolated from the rest of the proteome using the reporter tag. For instance, a biotinylated probe would be captured on streptavidin-coated beads. After stringent washing steps to remove non-specifically bound proteins, the captured proteins are eluted and identified using mass spectrometry. This proteomic analysis provides a list of potential protein targets of N,N-diethyl-4-isothiocyanatobenzenesulfonamide.

Label-Free Approaches for Molecular Target Elucidation

Label-free methods offer an alternative to affinity-based approaches, avoiding the need for chemical modification of the compound of interest. These techniques rely on detecting changes in the physical properties of proteins upon ligand binding.

Thermal Shift Assays

A thermal shift assay, or differential scanning fluorimetry, measures the change in the thermal stability of a protein upon ligand binding. The principle is that the binding of a small molecule, such as N,N-diethyl-4-isothiocyanatobenzenesulfonamide, can stabilize its target protein, leading to an increase in its melting temperature (Tm). In a typical experiment, a protein or a library of proteins is heated in the presence and absence of the compound, and protein unfolding is monitored using a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. An increase in the Tm in the presence of N,N-diethyl-4-isothiocyanatobenzenesulfonamide would indicate a direct interaction with the protein.

Drug Affinity Responsive Target Stability (DARTS)

The Drug Affinity Responsive Target Stability (DARTS) method is based on the principle that a protein, when bound to a small molecule, becomes more resistant to proteolysis. escholarship.orgspringernature.comnih.govnih.govcreative-biolabs.com In a DARTS experiment, cell lysates are treated with either N,N-diethyl-4-isothiocyanatobenzenesulfonamide or a vehicle control, followed by limited digestion with a protease. escholarship.orgspringernature.comnih.govnih.govcreative-biolabs.com The target protein, stabilized by the compound, will be less digested compared to other proteins in the lysate. The resulting protein fragments are then analyzed by SDS-PAGE and mass spectrometry to identify the proteins that were protected from degradation by N,N-diethyl-4-isothiocyanatobenzenesulfonamide. nih.gov

Genetic and Phenotypic Screening for Target Validation

Following the identification of potential targets through proteomic or biophysical methods, genetic and phenotypic screening approaches are crucial for validating these interactions and understanding their functional consequences in a cellular context.

Genetic approaches, such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout, can be used to systematically deplete the identified candidate target proteins in cells. If the cellular phenotype induced by N,N-diethyl-4-isothiocyanatobenzenesulfonamide is diminished or abolished upon the knockdown or knockout of a specific protein, it provides strong evidence that this protein is a biologically relevant target.

RNA Interference (RNAi) and CRISPR-Cas9 Approaches

No publicly accessible research studies were identified that have utilized RNA interference (RNAi) or CRISPR-Cas9 gene-editing technologies to identify or validate the biological targets of N,N-diethyl-4-isothiocyanatobenzenesulfonamide. These methods are powerful tools for elucidating gene function and its relation to small molecule activity, but their application to this particular compound has not been documented in the literature.

Phenotypic Rescue Experiments

There is no available information from phenotypic rescue experiments involving N,N-diethyl-4-isothiocyanatobenzenesulfonamide. Such experiments, which aim to reverse the effect of a compound by modulating the expression of its target, have not been described in the context of this molecule.

Computational Approaches for Target Prediction and Deconvolution

Reverse Docking and Ligand-Based Target Prediction

A search for computational studies employing reverse docking or other ligand-based target prediction methods for N,N-diethyl-4-isothiocyanatobenzenesulfonamide yielded no specific results. These in silico techniques are used to screen potential protein targets for a small molecule, but their application to this compound is not present in the available scientific databases.

Applications As Chemical Probes and Labeling Reagents in Research

Development of Fluorescent Derivatives for Advanced Imaging and Spectroscopy

By incorporating a fluorescent dye into the structure of N,N-diethyl-4-isothiocyanatobenzenesulfonamide, a range of fluorescent probes can be synthesized. These probes are instrumental in advanced imaging and spectroscopic techniques, enabling the visualization and quantification of biomolecules and their interactions within cellular environments. Polycyclic aromatic isothiocyanates, for instance, have been developed as fluorescent agents for protein labeling. nih.gov

The ability to label proteins at specific sites is crucial for understanding their conformational dynamics. sinobiological.com Fluorescent derivatives of isothiocyanates can be used to covalently modify specific amino acid residues, such as lysine (B10760008), through the reaction of the isothiocyanate group with the amino group of the lysine side chain. This site-specific labeling allows for the introduction of a fluorescent reporter at a defined position within the protein's structure. researchgate.net

Techniques such as Förster Resonance Energy Transfer (FRET) can then be employed to measure distances between the fluorescent label and another probe, providing insights into protein folding, ligand-induced conformational changes, and protein-protein interactions. researchgate.net The thiocyanate (B1210189) group (–SCN), a related functional group, has also been utilized as an infrared (IR) probe to study local protein dynamics and electric fields within proteins. arxiv.orgnih.govcapes.gov.br

| Research Area | Labeling Strategy | Technique Used | Information Obtained |

| Protein Conformational Changes | Site-specific labeling of cysteine or lysine residues with isotope-coded reagents. researchgate.net | Mass Spectrometry (MS) | Quantitative monitoring of residue reactivity over time, revealing conformational shifts. researchgate.net |

| Local Protein Dynamics | Attachment of a thiocyanate (–SCN) probe to alanine (B10760859) residues. arxiv.org | Infrared (IR) Spectroscopy | Information on local structural changes and hydration dynamics. arxiv.org |

| Protein Electric Fields | Conversion of cysteine thiols to thiocyanates. nih.govcapes.gov.br | Vibrational Stark Effect (VSE) Spectroscopy | Measurement of local electric fields within the protein interior. nih.govcapes.gov.br |

Fluorescent labeling is a key technique for studying the complex roles of glycans and lipids in membrane biology. While free glycans lack the necessary properties for direct detection, derivatization with a fluorescent tag enables their analysis. frontiersin.org Isothiocyanate-containing fluorescent dyes can be used to label glycans and lipids that possess or are modified to contain primary amine groups. This covalent labeling facilitates the visualization of their distribution and dynamics within cellular membranes using advanced fluorescence microscopy techniques.

Commonly, glycan labeling is achieved through reductive amination, where a fluorescent label with an amine group reacts with the reducing end of the glycan. This method allows for the stable incorporation of a fluorophore, enabling sensitive detection in techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. frontiersin.org

Understanding the interactions between cell surface receptors and their ligands is fundamental to cell biology and drug discovery. nih.gov In reconstituted systems, where purified membrane proteins are integrated into artificial lipid environments, fluorescently labeled ligands can be powerful tools. nih.govresearchgate.net By conjugating a fluorescent derivative of N,N-diethyl-4-isothiocyanatobenzenesulfonamide to a ligand of interest, researchers can directly study binding events.

Techniques such as fluorescence polarization, fluorescence correlation spectroscopy, and single-molecule fluorescence microscopy can be used to determine binding affinities, kinetics, and stoichiometry. frontiersin.org These approaches provide detailed quantitative information about receptor-ligand interactions in a controlled environment, free from the complexity of a living cell. nih.govresearchgate.net

Conjugation Chemistry for Bioconjugation and Chemical Tool Development

The reactivity of the isothiocyanate group makes N,N-diethyl-4-isothiocyanatobenzenesulfonamide a valuable component in bioconjugation chemistry. nih.gov This field focuses on the covalent linking of molecules to biomolecules to create novel tools for research and therapeutic applications. nih.gov

Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a widely used technique for affinity-based purification and detection of biomolecules. nih.gov N,N-diethyl-4-isothiocyanatobenzenesulfonamide can be reacted with an amine-containing biotin derivative to generate a biotinylated probe. This probe can then be used to label a target protein or other biomolecule, which can subsequently be captured and isolated using streptavidin-coated surfaces or beads. Non-radioactive probes can also be prepared using reagents like photobiotin (B1226016) for labeling nucleic acids. nih.gov

Furthermore, the compound can be used to create immobilized probes by covalently attaching it to a solid support, such as a microarray slide or resin. This is achieved by reacting the isothiocyanate with a surface that has been functionalized with primary amines. These immobilized probes are valuable for applications like affinity chromatography and for screening molecular interactions.

Activity-based probes (ABPs) are small molecule tools designed to covalently label active enzymes in complex biological samples. aacrjournals.org Isothiocyanates, including naturally occurring ones like sulforaphane, are known to react with nucleophilic residues in the active sites of certain enzymes. researchgate.netnih.gov

A synthetic strategy to create an ABP based on the N,N-diethyl-4-isothiocyanatobenzenesulfonamide scaffold would involve three key components:

The Reactive Group: The isothiocyanate group itself, which can form a covalent bond with a nucleophilic residue in the enzyme's active site.

A Recognition Element: The benzenesulfonamide (B165840) core can be modified to mimic the substrate of a target enzyme, thereby directing the probe to a specific class of enzymes.

A Reporter Tag: A fluorophore or a biotin tag can be incorporated into the molecule to allow for the detection and isolation of the labeled enzymes.

The synthesis of such probes enables the profiling of enzyme activity directly in a biological context, providing valuable insights into their roles in health and disease. mdpi.com

Development of Multifunctional Chemical Tools

The unique chemical architecture of N,N-diethyl-4-isothiocyanatobenzenesulfonamide, featuring both a reactive isothiocyanate group and a biologically relevant sulfonamide moiety, presents significant opportunities for the development of multifunctional chemical tools. These tools are designed to perform several tasks simultaneously, such as identifying, tracking, and modulating the function of biological targets. The strategic combination of these two functional groups within a single molecular scaffold allows for the creation of sophisticated probes for chemical biology and drug discovery.

The isothiocyanate group (-N=C=S) is a well-established electrophilic moiety that can readily form stable covalent bonds with nucleophilic residues on proteins, most notably the thiol groups of cysteine and the amine groups of lysine. nih.govnih.govresearchgate.net This reactivity makes it an ideal anchor for permanently labeling proteins and other biomolecules. rsc.org The sulfonamide group, on the other hand, is a prominent pharmacophore found in a wide array of therapeutic agents and is known to bind to specific biological targets, such as enzymes. nih.govnih.gov For instance, certain sulfonamides are known to target carbonic anhydrases, enzymes that are overexpressed in various pathological conditions, including cancer. nih.govcerradopub.com.br

The dual functionality of N,N-diethyl-4-isothiocyanatobenzenesulfonamide allows for the design of chemical tools that can first recognize and bind to a specific biological target via the sulfonamide group, and then permanently label it through the covalent reaction of the isothiocyanate group. This "target-and-label" approach is invaluable for a range of research applications, from identifying the cellular localization of a target protein to facilitating its isolation and downstream analysis.

Moreover, the core structure of N,N-diethyl-4-isothiocyanatobenzenesulfonamide can be further modified to incorporate other functionalities, leading to the creation of truly multifunctional chemical tools. For example, a fluorescent dye or a biotin tag could be appended to the molecule, enabling the visualization or affinity purification of the labeled target, respectively. Such multifunctional probes are instrumental in elucidating complex biological processes and in the development of novel diagnostic and therapeutic strategies.

The table below outlines the key functional components of N,N-diethyl-4-isothiocyanatobenzenesulfonamide and their potential roles in the design of multifunctional chemical tools.

| Functional Group | Chemical Property | Role in Multifunctional Tools | Potential Applications |

| Isothiocyanate (-N=C=S) | Electrophilic, reacts with nucleophiles (e.g., thiols, amines) | Covalent labeling of biomolecules | Protein labeling for proteomics, activity-based protein profiling |

| Sulfonamide (-SO₂NR₂) | Can act as a mimic of other functional groups, binds to specific enzyme active sites | Targeting specific biological molecules (e.g., enzymes) | Development of targeted probes for specific enzymes like carbonic anhydrases |

| N,N-diethyl groups | Lipophilic, can influence solubility and cell permeability | Modulation of pharmacokinetic and pharmacodynamic properties | Optimization of probe delivery and target engagement in cellular systems |

| Benzene (B151609) ring | Aromatic scaffold | Provides a rigid framework for the attachment of other functional groups | Platform for the synthesis of more complex, multifunctional probes (e.g., with attached fluorophores or affinity tags) |

By leveraging the distinct properties of its constituent functional groups, N,N-diethyl-4-isothiocyanatobenzenesulfonamide serves as a versatile platform for the rational design and synthesis of innovative multifunctional chemical tools for a wide range of research applications.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectrophotometric Approaches for Quantitative and Qualitative Analysis

Spectrophotometric methods offer rapid and cost-effective means for the analysis of N,N-diethyl-4-isothiocyanatobenzenesulfonamide, leveraging the inherent chromophoric properties of its aromatic sulfonamide structure and the reactivity of the isothiocyanate group.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantification of aromatic compounds like N,N-diethyl-4-isothiocyanatobenzenesulfonamide. The benzene (B151609) ring and the sulfonamide group contribute to the compound's absorption of UV light, typically in the 200-400 nm range. researchgate.net The specific wavelength of maximum absorbance (λmax) is a key parameter for qualitative identification and quantitative measurements based on the Beer-Lambert law.

The quantification of sulfonamides using UV-Vis spectroscopy is a well-established practice. nih.govpharmahealthsciences.net For instance, the Bratton-Marshall method, which involves diazotization of the primary amino group of a sulfonamide followed by a coupling reaction to form a colored azo dye, is a common approach for sulfonamides that can be hydrolyzed to reveal a primary aromatic amine. nih.govsemanticscholar.org While N,N-diethyl-4-isothiocyanatobenzenesulfonamide does not have a free primary amino group, its isothiocyanate functional group can be derivatized to produce a chromophore suitable for UV-Vis analysis. For example, isothiocyanates react with vicinal dithiols, such as 1,2-benzenedithiol, to form a cyclic condensation product, 1,3-benzodithiole-2-thione, which has a strong absorbance at 365 nm. nih.gov This reaction can be used for the sensitive quantification of isothiocyanates. nih.gov

The UV absorption spectrum of N,N-diethyl-4-isothiocyanatobenzenesulfonamide is also sensitive to the pH of the medium, a characteristic feature of sulfonamides. pharmahealthsciences.net Changes in pH can alter the ionization state of the sulfonamide group, leading to shifts in the absorption spectrum. pharmahealthsciences.net This property can be utilized for analytical purposes but also necessitates careful pH control during quantitative measurements to ensure accuracy and reproducibility.

Reaction monitoring is another critical application of UV-Vis spectroscopy in the context of N,N-diethyl-4-isothiocyanatobenzenesulfonamide. The isothiocyanate group is highly reactive towards nucleophiles such as amines and thiols. researchgate.net The reaction of the isothiocyanate with these functional groups leads to the formation of thioureas or dithiocarbamates, respectively. researchgate.net These products will have different UV-Vis absorption spectra compared to the parent isothiocyanate, allowing for the real-time monitoring of reaction progress by observing the change in absorbance at a specific wavelength. researchgate.netresearchgate.net For example, the reaction of an isothiocyanate with an amine to form a thiourea (B124793) can result in a shift in the absorption peak. researchgate.net

Below is a hypothetical data table illustrating how UV-Vis spectroscopy could be used for the quantification of N,N-diethyl-4-isothiocyanatobenzenesulfonamide based on a standard calibration curve.

Table 1: Hypothetical Calibration Data for N,N-diethyl-4-isothiocyanatobenzenesulfonamide Quantification by UV-Vis Spectroscopy

| Concentration (µg/mL) | Absorbance at λmax |

| 1.0 | 0.152 |

| 2.5 | 0.378 |

| 5.0 | 0.755 |

| 7.5 | 1.130 |

| 10.0 | 1.510 |

The reactive isothiocyanate group of N,N-diethyl-4-isothiocyanatobenzenesulfonamide makes it a prime candidate for the development of chromogenic and fluorogenic assays. These assays are designed to produce a colored or fluorescent signal upon reaction with a specific analyte, enabling its detection and quantification.

Chromogenic Assays: A chromogenic assay based on N,N-diethyl-4-isothiocyanatobenzenesulfonamide could be developed by selecting a reaction partner that, upon reacting with the isothiocyanate, forms a product with a strong absorption in the visible region of the electromagnetic spectrum. This is often achieved through the formation of a highly conjugated system. For instance, coupling N,N-diethyl-4-isothiocyanatobenzenesulfonamide with a molecule containing a primary or secondary amine that is part of a larger chromophoric system could lead to a significant color change. The principle of chromogenic in situ hybridization (CISH), where probes are detected via enzymatic reactions that produce a colored precipitate, demonstrates the utility of such approaches. nih.govwikipedia.org

Fluorogenic Assays: Fluorogenic assays offer higher sensitivity compared to chromogenic assays. N,N-diethyl-4-isothiocyanatobenzenesulfonamide can be used as a labeling agent in fluorogenic assays. The isothiocyanate group readily reacts with primary amines, such as the lysine (B10760008) residues in proteins, to form a stable thiourea linkage. thermofisher.com If the benzenesulfonamide (B165840) portion of the molecule were to be synthetically modified to include a fluorophore, the resulting compound would be a fluorescent labeling agent. Fluorescein (B123965) isothiocyanate (FITC) is a classic example of such a reagent, where the isothiocyanate group allows for the covalent attachment of the fluorescein fluorophore to biomolecules. tcichemicals.com

A fluorogenic assay could also be designed where N,N-diethyl-4-isothiocyanatobenzenesulfonamide reacts with a non-fluorescent or weakly fluorescent molecule to produce a highly fluorescent product. This "turn-on" fluorescence mechanism is a common strategy in the design of fluorescent probes. For example, a probe with an isothiocyanate group has been developed to detect cysteine, which is crucial in cellular processes. nih.gov The reaction with the target analyte triggers a change in the electronic properties of the molecule, leading to an increase in fluorescence intensity.

The development of such assays would involve optimizing reaction conditions such as pH, temperature, and solvent to ensure a rapid and specific reaction with the target analyte, leading to a reproducible and quantifiable signal.

Spectrophotometry is a powerful tool for studying the kinetics of chemical reactions involving N,N-diethyl-4-isothiocyanatobenzenesulfonamide. By monitoring the change in absorbance over time, it is possible to determine the rate of the reaction and calculate the corresponding rate constants. researchgate.netresearchgate.net

The aminolysis of isothiocyanates, the reaction with amines, has been a subject of kinetic studies. rsc.org These reactions can be followed spectrophotometrically by monitoring the disappearance of the isothiocyanate reactant or the appearance of the thiourea product at their respective λmax values. The reaction of isothiocyanates with amines can exhibit complex kinetics, sometimes showing a second-order dependence on the amine concentration, which suggests a mechanism involving a catalytic role for a second amine molecule in the proton transfer step. rsc.org

The reaction of isothiocyanates with thiols can also be monitored using spectrophotometry. nih.gov The formation of the dithiocarbamate (B8719985) product will result in a change in the UV-Vis spectrum that can be followed over time.

A kinetic spectrophotometric method has been described for the determination of thiocyanate (B1210189) based on its inhibitory effect on a chemical reaction, which is monitored at a specific wavelength. nih.gov This principle could be adapted to develop kinetic assays involving N,N-diethyl-4-isothiocyanatobenzenesulfonamide.

Table 2: Hypothetical Kinetic Data for the Reaction of N,N-diethyl-4-isothiocyanatobenzenesulfonamide with an Amine

| Time (s) | Absorbance of Product at λmax |

| 0 | 0.000 |

| 30 | 0.125 |

| 60 | 0.230 |

| 90 | 0.318 |

| 120 | 0.390 |

| 150 | 0.450 |

| 180 | 0.495 |

High-Resolution Chromatographic and Spectrometric Techniques

For more detailed analysis, including the separation of complex mixtures, purity assessment, and metabolite identification, high-resolution chromatographic and spectrometric techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sulfonamides and isothiocyanates. rsc.orgwu.ac.th The development of a robust HPLC method for N,N-diethyl-4-isothiocyanatobenzenesulfonamide would involve the optimization of several key parameters to achieve good resolution, sensitivity, and reproducibility.

Column Selection: A reversed-phase C18 column is a common and effective choice for the separation of aromatic sulfonamides and isothiocyanates. wu.ac.thnih.gov These columns separate compounds based on their hydrophobicity.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (often with a buffer or acid to control pH) and an organic solvent such as acetonitrile (B52724) or methanol. rsc.org The ratio of the organic to the aqueous phase is adjusted to control the retention time of the analyte. A gradient elution, where the mobile phase composition is changed over the course of the analysis, can be employed to separate compounds with a wide range of polarities. wu.ac.th

Detection: UV detection is the most common method for the analysis of sulfonamides and isothiocyanates by HPLC. rsc.org The detection wavelength would be set at the λmax of N,N-diethyl-4-isothiocyanatobenzenesulfonamide to maximize sensitivity. For enhanced sensitivity and selectivity, especially in complex matrices, a fluorescence detector can be used after pre-column derivatization with a fluorescent tag. nih.govmdpi.com Derivatization of the isothiocyanate group with a thiol-containing fluorophore is a possible strategy. nih.gov

Method Validation: A developed HPLC method must be validated according to established guidelines to ensure its suitability for its intended purpose. Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). wu.ac.th

Table 3: Exemplary HPLC Method Parameters for N,N-diethyl-4-isothiocyanatobenzenesulfonamide Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 80% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 270 nm |

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. For the analysis of N,N-diethyl-4-isothiocyanatobenzenesulfonamide, which is a relatively polar molecule, chemical derivatization is often necessary to increase its volatility and thermal stability for GC analysis. nih.govnih.govjfda-online.com

Derivatization: The sulfonamide group can be derivatized through methylation or silylation. nih.govnih.gov Methylation can be achieved using reagents like (trimethylsilyl)diazomethane. nih.gov Silylation reagents react with active hydrogens on the sulfonamide nitrogen to form more volatile trimethylsilyl (B98337) (TMS) derivatives. gcms.cz The isothiocyanate group itself is generally suitable for GC analysis, but its thermal stability can be a concern, as high temperatures in the GC inlet and column can lead to degradation. mostwiedzy.pl

Purity Assessment: GC-MS is an excellent tool for assessing the purity of N,N-diethyl-4-isothiocyanatobenzenesulfonamide. The high separation efficiency of the gas chromatograph can resolve impurities from the main compound, and the mass spectrometer provides structural information for their identification. The relative peak areas in the chromatogram can be used to estimate the percentage of purity.

Metabolite Identification: In metabolic studies, GC-MS can be used to identify metabolites of N,N-diethyl-4-isothiocyanatobenzenesulfonamide. researchgate.netnih.gov Biological samples would be extracted and the extracts derivatized before GC-MS analysis. The mass spectra of potential metabolites are then compared to spectral libraries or interpreted to elucidate their structures. Common metabolic transformations for sulfonamides include N-acetylation and hydroxylation of the aromatic ring. researchgate.net The isothiocyanate group can react with endogenous nucleophiles like glutathione.

The combination of retention time from the GC and the mass fragmentation pattern from the MS provides a high degree of confidence in the identification of the parent compound and its metabolites. biospec.net

Table 4: Common Derivatization Reagents for GC-MS Analysis of Sulfonamides

| Derivatization Reagent | Target Functional Group | Derivative Formed |

| (Trimethylsilyl)diazomethane (TMSD) | Sulfonamide N-H | N-Methyl sulfonamide |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Sulfonamide N-H | N-Trimethylsilyl (TMS) sulfonamide |

| Pentafluorobenzyl bromide (PFB-Br) | Sulfonamide N-H | N,N-dipentafluorobenzyl sulfonamide |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules by providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: Proton NMR would be utilized to identify the number of distinct proton environments, their multiplicity (spin-spin splitting), and their relative ratios within the N,N-diethyl-4-isothiocyanatobenzenesulfonamide molecule. The ethyl group would be expected to show a characteristic triplet-quartet pattern. The aromatic protons would appear as a set of doublets, indicative of a para-substituted benzene ring. The chemical shifts of these protons would provide insight into the electronic effects of the sulfonamide and isothiocyanate groups.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environments. The spectrum of N,N-diethyl-4-isothiocyanatobenzenesulfonamide would be expected to show distinct signals for the ethyl carbons, the four unique aromatic carbons of the para-substituted ring, and the carbon of the isothiocyanate group.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons. COSY would confirm the coupling between the ethyl protons, while HSQC would correlate each proton signal to its directly attached carbon atom, allowing for definitive assignment of the ¹H and ¹³C NMR spectra.

While specific experimental data for N,N-diethyl-4-isothiocyanatobenzenesulfonamide is not publicly available, the following table illustrates the type of data that would be generated.

| ¹H NMR (Illustrative) | ¹³C NMR (Illustrative) |

| Chemical Shift (ppm) | Multiplicity |

| 7.85 | d |

| 7.60 | d |

| 3.40 | q |

| 1.25 | t |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of N,N-diethyl-4-isothiocyanatobenzenesulfonamide would be expected to display several key absorption bands that confirm its structure.

Key expected IR absorption bands include:

Isothiocyanate (N=C=S) group: A strong, sharp absorption band typically in the region of 2140-2080 cm⁻¹.

Sulfonamide (SO₂N) group: Two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

Aromatic C-H stretching: Absorption bands above 3000 cm⁻¹.

Aromatic C=C stretching: Absorption bands in the 1600-1450 cm⁻¹ region.

Aliphatic C-H stretching: Absorption bands just below 3000 cm⁻¹.

The following table illustrates the expected IR data.

| IR Spectroscopy (Illustrative) |

| Wavenumber (cm⁻¹) |

| ~2100 |

| ~1340 |

| ~1150 |

| ~3050 |

| ~1590, 1480 |

| ~2970, 2880 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This allows for the calculation of the molecular formula with a high degree of confidence. For N,N-diethyl-4-isothiocyanatobenzenesulfonamide (C₁₁H₁₄N₂O₂S₂), the calculated exact mass would be compared to the experimentally determined mass.

The expected HRMS data is presented in the table below.

| HRMS (Illustrative) |

| Parameter |

| Molecular Formula |

| Calculated Exact Mass |

| Observed Exact Mass |

| Mass Error |

Principles of Analytical Method Development and Validation in Research Contexts

The development and validation of analytical methods are crucial for ensuring that the data generated in a research setting is accurate, reliable, and reproducible. labmanager.comemerypharma.com This process involves a systematic evaluation of a method's performance characteristics to demonstrate its suitability for its intended purpose. emerypharma.com

Specificity and Selectivity Profiling

Specificity and selectivity are related but distinct parameters that describe a method's ability to measure the analyte of interest without interference from other components in the sample matrix. loesungsfabrik.deechemi.com

Specificity is the ability of a method to produce a response for a single, unique analyte. echemi.com A truly specific method will not produce a signal for any other compound.

Selectivity , a more commonly used term in analytical chemistry, refers to the ability of a method to distinguish and quantify the analyte in the presence of other components. loesungsfabrik.deiupac.org A selective method can measure multiple analytes in a sample without interference from each other. echemi.com

In practice, selectivity is often assessed by analyzing blank matrix samples, placebo formulations, and samples spiked with potential impurities or degradation products to demonstrate that the analyte's signal is not affected.

Linearity, Range, Detection Limits (LOD), and Quantitation Limits (LOQ)

These parameters define the quantitative performance of an analytical method.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ajrconline.org It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. The correlation coefficient (r) or coefficient of determination (r²) is used to assess the quality of the linear fit.

Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ajrconline.org

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. sepscience.com It is often estimated based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S). sepscience.com

Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. sepscience.com It is often determined as the concentration that gives a signal-to-noise ratio of 10:1 or calculated from the standard deviation of the response and the slope of the calibration curve (LOQ = 10σ/S). sepscience.com

The following table provides an illustrative example of data used to determine these parameters.

| Linearity and Range (Illustrative) |

| Concentration (µg/mL) |

| 1 |

| 5 |

| 10 |

| 25 |

| 50 |

| 100 |

| Linear Regression: |

| Correlation Coefficient (r): |

| Range: |

| LOD (Calculated): |

| LOQ (Calculated): |

Precision and Accuracy Assessments

Precision and accuracy are fundamental to demonstrating the reliability of an analytical method. scioninstruments.com

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. metrology-journal.orgelementlabsolutions.com It is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. Precision can be evaluated at three levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. wjarr.com

Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. wjarr.com

Reproducibility: The precision between different laboratories. wjarr.com

Accuracy is the closeness of the test results obtained by the method to the true value. metrology-journal.orgelementlabsolutions.com It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery. wjarr.com

The table below illustrates how precision and accuracy data might be presented.

| Precision and Accuracy (Illustrative) |

| Spiked Concentration (µg/mL) |

| Low (5) |

| Mid (25) |

| High (75) |

Robustness and Transferability of Developed Analytical Procedures

A comprehensive evaluation of an analytical method's robustness and transferability is critical to ensure its reliability and applicability across different laboratory settings. Robustness testing demonstrates the method's capacity to remain unaffected by small, deliberate variations in procedural parameters, while transferability confirms that the method can be successfully executed by another laboratory.

Following a diligent review of scientific literature and chemical databases, it is important to note that specific studies detailing the robustness and transferability of analytical procedures for N,N-diethyl-4-isothiocyanatobenzenesulfonamide are not publicly available. The information presented herein is therefore a general framework for these validation parameters, as would be applied to such a compound.

Robustness

The robustness of an analytical method is its ability to deliver consistent results when subjected to minor changes in experimental conditions. These tests are typically performed during the final stages of method development to identify procedural parameters that require strict control. For a hypothetical High-Performance Liquid Chromatography (HPLC) method for N,N-diethyl-4-isothiocyanatobenzenesulfonamide, robustness would be assessed by systematically varying parameters such as:

The pH of the mobile phase.

The composition of the mobile phase (e.g., the ratio of organic solvent to buffer).

The flow rate of the mobile phase.

The temperature of the analytical column.

The wavelength used for detection.

The impact of these variations on the analytical results, such as the retention time, peak shape, and quantification of N,N-diethyl-4-isothiocyanatobenzenesulfonamide, would be statistically evaluated.

Table 1: Illustrative Parameters for Robustness Testing of a Hypothetical HPLC Method

| Parameter | Variation 1 | Variation 2 | Acceptance Criteria for System Suitability |

| Mobile Phase pH | 6.8 | 7.2 | Tailing Factor ≤ 2.0 |

| Flow Rate (mL/min) | 0.9 | 1.1 | Resolution > 2.0 |

| Column Temperature (°C) | 38 | 42 | %RSD of peak area < 2.0 |

| Wavelength (nm) | 252 | 256 | No significant change in selectivity |

Transferability

Method transferability is the process that qualifies a receiving laboratory to use an analytical test procedure that originated in a transferring laboratory. A successful transfer ensures that the receiving laboratory can obtain comparable results to the transferring laboratory. For an analytical procedure for N,N-diethyl-4-isothiocyanatobenzenesulfonamide, a transfer protocol would be established, outlining the scope, materials, analytical procedure, and acceptance criteria.

Common approaches to method transfer include:

Comparative Testing: Both laboratories analyze the same set of samples, and the results are compared against predefined acceptance criteria.

Co-validation between Laboratories: The receiving laboratory participates in the validation of the analytical method.

Revalidation: The receiving laboratory conducts a partial or full revalidation of the method.

The choice of approach depends on the complexity of the method and the experience of the receiving laboratory. A successful transfer would be documented in a method transfer report, confirming the receiving laboratory's proficiency in performing the analysis of N,N-diethyl-4-isothiocyanatobenzenesulfonamide.

Table 2: Example of Acceptance Criteria for Method Transfer via Comparative Testing

| Analytical Parameter | Acceptance Criteria |

| Assay (% Label Claim) | Mean difference between labs ≤ 2.0% |

| Content Uniformity (%RSD) | Difference in %RSD between labs ≤ 1.5% |

| Impurity Quantification (%) | Difference in individual impurity results ≤ 0.05% |

Q & A

Basic: What are standard synthetic routes for N,N-diethyl-4-isothiocyanatobenzenesulfonamide, and what critical steps ensure purity?

Methodological Answer:

The synthesis typically involves:

Sulfonylation : Reacting 4-aminobenzenesulfonamide with diethylamine under alkaline conditions to form the N,N-diethyl sulfonamide core .

Isothiocyanate Introduction : Treating the intermediate with thiophosgene or carbon disulfide in a controlled pH environment (pH 8–9) to introduce the isothiocyanate group .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures purity. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify substituents (e.g., diethyl groups at δ 1.1–1.3 ppm and sulfonamide S=O at δ 125–130 ppm) .

- FT-IR : Confirms isothiocyanate (N=C=S stretch at ~2050 cm) and sulfonamide (S=O asymmetric stretch at ~1350 cm) .

- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between benzene and sulfonamide groups) .

Advanced: How can reaction conditions be optimized to maximize isothiocyanate yield while minimizing side products?

Methodological Answer:

- Design of Experiments (DoE) : Screen variables like temperature (20–40°C), solvent (dichloromethane vs. THF), and thiophosgene equivalents. Kinetic studies reveal optimal reaction time (~6–8 hours) .

- Side-Product Mitigation : Use anhydrous conditions to prevent hydrolysis of isothiocyanate to thiourea. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., inconsistent MIC values in antimicrobial assays)?

Methodological Answer:

- Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities (e.g., residual thiourea byproducts) .

- Structural Analog Comparison : Test derivatives (e.g., replacing diethyl with dipropyl groups) to isolate structure-activity relationships (SAR) .

- Standardized Bioassays : Use CLSI guidelines for MIC determination, controlling inoculum size and growth media .

Advanced: What mechanistic studies elucidate its antimicrobial activity?

Methodological Answer:

- Enzyme Inhibition Assays : Measure inhibition of dihydropteroate synthase (DHPS), a folate pathway target, using spectrophotometric NADPH depletion assays .

- Molecular Docking : Model interactions between the isothiocyanate group and DHPS active site (e.g., PyMOL/AutoDock) to predict binding affinity .

Advanced: How to design derivatives for improved solubility without compromising activity?

Methodological Answer:

- Polar Group Introduction : Synthesize analogs with hydroxyl or tertiary amine substituents. Assess solubility via shake-flask method (water/octanol partition coefficient) .

- Prodrug Strategies : Acetylate the isothiocyanate group to enhance bioavailability, with enzymatic cleavage in vivo .

Advanced: What crystallographic insights explain its conformational stability?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve torsional angles between the sulfonamide and benzene ring. For example, a ~30° dihedral angle minimizes steric clash between diethyl groups and the isothiocyanate moiety .

- DFT Calculations : Compare experimental data with B3LYP/6-31G* optimized geometries to validate intramolecular H-bonding (e.g., S=O⋯H-N interactions) .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Methodological Answer:

- Reagent Purity : Use freshly distilled thiophosgene to avoid moisture-induced decomposition .

- Solvent Optimization : Replace ethanol with DMF for better solubility of intermediates at >50 g scale .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real-time .

Advanced: What strategies validate its selectivity in enzyme inhibition studies?

Methodological Answer:

- Competitive Binding Assays : Use fluorescent probes (e.g., ANS displacement) to quantify binding to DHPS vs. off-target proteins .

- CRISPR-Cas9 Knockout Models : Validate target engagement in DHPS-deficient bacterial strains .

Advanced: How to assess its stability under physiological conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.